REACTION_CXSMILES
|
[Mg].[CH2:2](Br)[CH:3]=[CH2:4].[CH:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCCCCC>[C:7]1([CH:6]([OH:13])[CH2:4][CH:3]=[CH2:2])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.116 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0.116 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.138 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with constant stirring over five minutes at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 25-mL round-bottom flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
fitted with a rubber septum
|
Type
|
CUSTOM
|
Details
|
The flask was purged with argon
|
Type
|
ADDITION
|
Details
|
charged with dry THF (2.3 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min at 25° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
were fully consumed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for addition 12 h at 25° C
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous 1 M HCl (5 mL)
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous 1 M NaOH (2×5 mL) and DI water (2×3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuo (25° C., 1 Torr)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[CH2:2](Br)[CH:3]=[CH2:4].[CH:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCCCCC>[C:7]1([CH:6]([OH:13])[CH2:4][CH:3]=[CH2:2])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.116 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0.116 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.138 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with constant stirring over five minutes at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 25-mL round-bottom flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
fitted with a rubber septum
|
Type
|
CUSTOM
|
Details
|
The flask was purged with argon
|
Type
|
ADDITION
|
Details
|
charged with dry THF (2.3 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min at 25° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
were fully consumed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for addition 12 h at 25° C
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous 1 M HCl (5 mL)
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous 1 M NaOH (2×5 mL) and DI water (2×3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuo (25° C., 1 Torr)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[CH2:2](Br)[CH:3]=[CH2:4].[CH:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCCCCC>[C:7]1([CH:6]([OH:13])[CH2:4][CH:3]=[CH2:2])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.116 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0.116 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.138 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with constant stirring over five minutes at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 25-mL round-bottom flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
fitted with a rubber septum
|
Type
|
CUSTOM
|
Details
|
The flask was purged with argon
|
Type
|
ADDITION
|
Details
|
charged with dry THF (2.3 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min at 25° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
were fully consumed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for addition 12 h at 25° C
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous 1 M HCl (5 mL)
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous 1 M NaOH (2×5 mL) and DI water (2×3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuo (25° C., 1 Torr)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |